molecular formula C18H25Cl2N5O2 B2430682 5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride

Cat. No.: B2430682
M. Wt: 414.3 g/mol
InChI Key: MADKBDHYUMEAOS-UHFFFAOYSA-N
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Description

HLI 373 is a chemical compound known for its efficacy as an inhibitor of the ubiquitin ligase enzyme Hdm2. This enzyme plays a crucial role in the regulation of the tumor suppressor protein p53, which is involved in cell cycle control and apoptosis. By inhibiting Hdm2, HLI 373 stabilizes and activates p53, leading to the induction of apoptosis in tumor cells. Additionally, HLI 373 has shown significant antimalarial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HLI 373 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of HLI 373 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain high-purity HLI 373 .

Chemical Reactions Analysis

Types of Reactions

HLI 373 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of HLI 373 with altered functional groups.

Scientific Research Applications

HLI 373 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ubiquitin ligase enzymes and the regulation of protein degradation.

    Biology: Employed in cell biology research to investigate the role of p53 in cell cycle control and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells. Additionally, its antimalarial activity makes it a candidate for the development of new antimalarial drugs.

    Industry: Utilized in the development of new chemical entities and drug discovery programs targeting ubiquitin ligase enzymes

Mechanism of Action

HLI 373 exerts its effects by inhibiting the ubiquitin ligase activity of Hdm2. This inhibition prevents the ubiquitylation and subsequent proteasomal degradation of the tumor suppressor protein p53. As a result, p53 levels increase, leading to the activation of p53-dependent transcription and the induction of apoptosis in tumor cells. The molecular targets and pathways involved include the Hdm2-p53 interaction and the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HLI 373

HLI 373 is unique due to its high potency and selectivity for Hdm2 inhibition. It is more effective than the HLI 98 series in stabilizing p53 and inducing apoptosis in tumor cells.

Properties

Molecular Formula

C18H25Cl2N5O2

Molecular Weight

414.3 g/mol

IUPAC Name

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride

InChI

InChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H

InChI Key

MADKBDHYUMEAOS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl

solubility

not available

Origin of Product

United States

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